Cas no 914397-60-7 (3-(Carboxymethyl)phenylboronic acid)

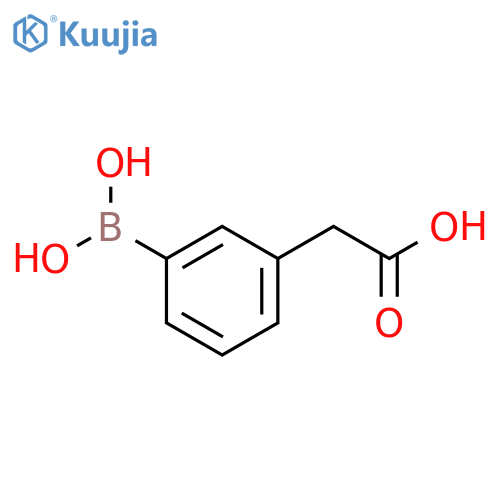

914397-60-7 structure

商品名:3-(Carboxymethyl)phenylboronic acid

3-(Carboxymethyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Boronophenyl)acetic acid

- 3-(Carboxymethyl)phenylboronic acid

- Benzeneacetic acid, 3-borono-

- 3-(Carboxymethyl)benzeneboronic acid

- 2-[3-(DIHYDROXYBORANYL)PHENYL]ACETIC ACID

- (3-Boronophenyl)acetic acid

- 3-carboxymethylphenylboronic acid

- UQOJWKCPHDCNQS-UHFFFAOYSA-N

- 3-(carboxymethyl)-phenyl boronic acid

- AB48581

- 3-CARBOXYMETHYL-PHENYLBORONIC ACID

- ST240

- 3-Boronobenzeneacetic acid (ACI)

- PS-9406

- DA-01073

- AKOS006344492

- DTXSID50626017

- 3-(Carboxymethyl)benzeneboronic acid, AldrichCPR

- SCHEMBL1516872

- 914397-60-7

- MFCD08704669

- D93275

- EN300-311732

- 2-(3-Boronophenyl)aceticacid

- [3-(dihydroxyboranyl)phenyl]acetic acid

-

- MDL: MFCD08704669

- インチ: 1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)

- InChIKey: UQOJWKCPHDCNQS-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C=C(B(O)O)C=CC=1)O

計算された属性

- せいみつぶんしりょう: 180.05900

- どういたいしつりょう: 180.0593889g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8

じっけんとくせい

- 密度みつど: 1.339

- ふってん: 433.768°C at 760 mmHg

- フラッシュポイント: 216.136°C

- 屈折率: 1.571

- PSA: 77.76000

- LogP: -1.00650

3-(Carboxymethyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126395-250mg |

2-(3-boronophenyl)acetic acid |

914397-60-7 | 95% | 250mg |

$135 | 2024-07-20 | |

| Enamine | EN300-311732-5.0g |

2-[3-(dihydroxyboranyl)phenyl]acetic acid |

914397-60-7 | 95.0% | 5.0g |

$999.0 | 2025-03-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-1g |

3-(Carboxymethyl)benzeneboronic acid |

914397-60-7 | 97% | 1g |

¥1,719.00 | 2022-09-02 | |

| TRC | C181040-100mg |

3-(Carboxymethyl)phenylboronic acid |

914397-60-7 | 100mg |

$ 178.00 | 2023-04-18 | ||

| Enamine | EN300-311732-1.0g |

2-[3-(dihydroxyboranyl)phenyl]acetic acid |

914397-60-7 | 95.0% | 1.0g |

$240.0 | 2025-03-19 | |

| Enamine | EN300-311732-2.5g |

2-[3-(dihydroxyboranyl)phenyl]acetic acid |

914397-60-7 | 95.0% | 2.5g |

$505.0 | 2025-03-19 | |

| TRC | C181040-10mg |

3-(Carboxymethyl)phenylboronic acid |

914397-60-7 | 10mg |

$ 64.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-288797A-1 g |

3-(Carboxymethyl)phenylboronic acid, |

914397-60-7 | ≥98% | 1g |

¥3,610.00 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-250mg |

3-(Carboxymethyl)benzeneboronic acid |

914397-60-7 | 97% | 250mg |

¥971.10 | 2022-09-02 | |

| Enamine | EN300-311732-0.05g |

2-[3-(dihydroxyboranyl)phenyl]acetic acid |

914397-60-7 | 95.0% | 0.05g |

$202.0 | 2025-03-19 |

3-(Carboxymethyl)phenylboronic acid 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

914397-60-7 (3-(Carboxymethyl)phenylboronic acid) 関連製品

- 90111-58-3(2-[4-(dihydroxyboranyl)phenyl]acetic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:914397-60-7)3-(Carboxymethyl)phenylboronic acid

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):188.0/683.0/1162.0